Cuktsm2
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19976-16-0 |
|---|---|
Molecular Formula |
C10H18CuN6OS2 |
Molecular Weight |
366 g/mol |
IUPAC Name |
copper;N-[[(1E)-3-ethoxy-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C10H20N6OS2.Cu/c1-5-17-7(2)8(14-16-10(19)12-4)6-13-15-9(18)11-3;/h6-7H,5H2,1-4H3,(H2,11,15,18)(H2,12,16,19);/q;+2/p-2/b13-6+,14-8?; |
InChI Key |
ZWWCDCSMIHRYGI-NBVORGHZSA-L |
SMILES |
CCOC(C)C(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Isomeric SMILES |
CCOC(C)C(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
Canonical SMILES |
CCOC(C)C(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Synonyms |
(3-ethoxy-2-oxobutraldehyde bis(N(4),N(4)-dimethylthiosemicarbazonato))copper(II) CuKTSM2 |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design in Cuktsm2 Complexes
Synthesis and Functionalization of Bis-Thiosemicarbazone Ligands for CuKTSm2 Derivatives
The foundation of this compound's chemistry lies in its bis-thiosemicarbazone ligand, H₂ATSM. The synthesis of this and related ligands is a multi-step process that allows for a high degree of functionalization.
Symmetrical bis-thiosemicarbazone pro-ligands are typically synthesized through the acid-catalyzed condensation of a vicinal diketone, such as diacetyl (2,3-butanedione), with two equivalents of a 4-substituted-thiosemicarbazide. ucl.ac.uk For the parent ligand of this compound, this involves reacting diacetyl with 4-methyl-3-thiosemicarbazide.
A more versatile approach, allowing for the creation of dissymmetric ligands, involves a protection/deprotection strategy. One of the carbonyl groups of the diketone is first protected, for instance, as an acetal. This allows for the sequential reaction with two different thiosemicarbazides, yielding an asymmetrical ligand upon deprotection and the second condensation. ucl.ac.ukrsc.org This method provides a pathway to a diverse library of this compound derivatives with tailored properties.
The functionalization of these ligands is key to modifying the properties of the final copper complex. Substitutions can be made at several positions on the ligand backbone:
The N(4) position of the thiosemicarbazide: In this compound, this is a methyl group. Altering this substituent can significantly impact the lipophilicity and redox potential of the resulting copper complex. nih.gov
The dicarbonyl backbone: While this compound is derived from diacetyl, using other diketones introduces different steric and electronic properties to the ligand framework. acs.org
The synthesis of the final copper complex is typically achieved by reacting the pro-ligand with a copper(II) salt, such as copper acetate. rsc.org An alternative method, particularly useful for radiolabeling, is transmetallation from a zinc complex precursor. ucl.ac.uk
Table 1: Examples of Synthetic Routes for Bis-Thiosemicarbazone Ligands
| Starting Diketone | Thiosemicarbazide Reagent(s) | Resulting Ligand Type |
|---|---|---|
| Diacetyl | 2 equivalents of 4-methyl-3-thiosemicarbazide | Symmetrical (H₂ATSM) |
| Diacetyl (mono-protected) | 1. 4-methyl-3-thiosemicarbazide 2. 4-ethyl-3-thiosemicarbazide | Dissymmetrical |
| Glyoxal | 2 equivalents of 4,4-dimethyl-3-thiosemicarbazide | Symmetrical (H₂GTSM₂) |
| 2,3-Pentanedione | 2 equivalents of 4-methyl-3-thiosemicarbazide | Symmetrical |
Metal Coordination Sphere Engineering in this compound Analogues
The coordination sphere of the copper ion in this compound is defined by the tetradentate bis-thiosemicarbazone ligand, which coordinates through two nitrogen and two sulfur atoms. uni-koeln.de Engineering this coordination sphere by modifying the ligand is a primary strategy for fine-tuning the physicochemical properties of the complex.
The electronic properties of the copper center are highly sensitive to the nature of the substituents on the ligand. These modifications can influence the Cu(II)/Cu(I) redox potential, which is a critical parameter for some of its biological applications. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the ligand backbone can modulate the electron density at the copper center, thereby altering its reduction potential.
Cyclic voltammetry is a key technique used to study the electrochemical behavior of these complexes. Studies on various this compound analogues have demonstrated a quasi-reversible Cu(II)/Cu(I) redox process. acs.org The precise potential at which this occurs is directly related to the ligand structure.
Table 2: Influence of Ligand Substitution on Physicochemical Properties of Cu(II)-bis(thiosemicarbazone) Complexes
| Ligand Modification | Effect on Redox Potential (CuII/CuI) | Effect on Lipophilicity |
|---|---|---|
| Alkylation at N(4) position | Can be systematically varied | Increases with alkyl chain length |
| Substitution on the diimine backbone | Modulates electron density at the Cu center | Can be tailored with hydrophobic/hydrophilic groups |
| Introduction of aromatic groups | Can shift redox potential | Generally increases lipophilicity |
This table presents generalized trends observed in studies of bis(thiosemicarbazone) copper complexes.
Rational Design Principles for this compound Structural Modifications
The rational design of this compound derivatives is guided by establishing clear structure-activity relationships (SARs). rsc.org The goal is to systematically modify the structure to optimize specific properties, such as redox potential, lipophilicity, and cellular uptake, for potential therapeutic or imaging applications.
Key principles in the rational design of this compound analogues include:
Modulation of Redox Potential: As mentioned, the redox potential is a critical parameter. For applications that rely on intracellular reduction, the redox potential needs to be within a specific range to be effective. This is achieved by the careful selection of substituents on the ligand. ucl.ac.uk
Control of Lipophilicity: The ability of the complex to cross cell membranes is directly related to its lipophilicity. By adding or removing hydrophobic moieties on the ligand, the biodistribution of the compound can be controlled. nih.gov
Introduction of Functional Groups: Specific functional groups can be introduced to the ligand to impart new properties. For example, attaching a fluorescent tag can allow for optical imaging, while appending a targeting moiety could direct the complex to specific cell types.
Steric Hindrance: The introduction of bulky substituents on the ligand backbone can influence the geometry of the coordination sphere and the stability of the complex. This can also affect the interaction of the complex with biological macromolecules.
The design process often involves computational modeling to predict the effects of structural changes on the electronic properties and conformation of the complex. These predictions are then validated through the synthesis and experimental evaluation of the novel derivatives.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound / Cu-ATSM | Copper(II)-diacetyl-bis(N(4)-methylthiosemicarbazone) |
| H₂ATSM | Diacetyl-bis(N(4)-methylthiosemicarbazone) |
| H₂GTSM₂ | Glyoxal-bis(4,4-dimethyl-3-thiosemicarbazone) |
| Cu(GTSM₂) | Copper(II)-glyoxal-bis(4,4-dimethyl-3-thiosemicarbazone) |
Theoretical and Computational Elucidation of Cuktsm2 Systems
Quantum Chemical Investigations of CuKTSm2 Electronic Structure
Quantum chemical methods are indispensable for understanding the electronic structure and properties of transition metal complexes like this compound. These computational tools allow for a detailed exploration of electron distribution, bonding, and energy levels that govern the compound's behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. ohio-state.eduyoutube.comhi.is DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it feasible to study larger systems. mpg.de For copper(II) thiosemicarbazone complexes, DFT is used to predict ground-state properties, including molecular geometries, bond lengths, and vibrational frequencies. wpmucdn.com The theory establishes that the ground-state electron density uniquely determines all properties of the system, providing a robust foundation for these calculations. hi.ismpg.de
The application of DFT extends to the study of electronically excited states, which is crucial for understanding photochemical properties and spectroscopic behavior. ohio-state.edumdpi.com Time-dependent DFT (TD-DFT) is a common extension used to calculate vertical excitation energies, which correspond to electronic absorption spectra. ohio-state.edu While standard DFT is formulated for the ground state, various approaches have been developed to rigorously extend its principles to excited states, allowing for a comprehensive analysis of the electronic transitions in molecules like this compound. escholarship.orgchemrxiv.orgchemrxiv.org The accuracy of these predictions depends heavily on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. wpmucdn.commdpi.com
Computational chemistry provides powerful methods for predicting spectroscopic parameters, which are essential for interpreting experimental data and linking it to the underlying electronic and geometric structure. nsf.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Cu(II) complexes. A critical parameter derived from EPR is the g-tensor, which describes the interaction between an unpaired electron and an external magnetic field. mdpi.com
Calculating the g-tensor for transition metal complexes is a significant challenge for quantum chemistry due to the need to accurately account for relativistic effects, particularly spin-orbit coupling, and electron correlation. mdpi.comrespectprogram.org DFT-based methods are widely used for this purpose. mdpi.comarxiv.org Recent studies have shown that double-hybrid density functionals (DHDFs), such as B2GP-PLYP and PBE0-DH, can provide highly accurate predictions of Cu(II) g-tensors, often outperforming other computational approaches. mdpi.com The accuracy of these calculations allows for the validation of proposed molecular structures by comparing theoretical g-tensors with experimental values. arxiv.org
Below is a data table illustrating the performance of selected double-hybrid functionals for calculating the parallel component of the g-tensor shift (Δg∥) for a set of Cu(II) complexes, showcasing the accuracy of modern computational methods.
| Functional | Mean Absolute Deviation (MAD) for Δg∥ (ppt) | Standard Deviation (SD) for Δg∥ (ppt) |
| B2GP-PLYP | 20.3 | 25.8 |
| PBE0-DH | 21.0 | 27.2 |
| PBE-QIDH | 22.1 | 28.5 |
| B2K-PLYP | 23.3 | 29.8 |
Data sourced from studies evaluating the performance of DHDFs on a reference set of 18 Cu(II) complexes. mdpi.com The g-tensor shift is expressed in parts per thousand (ppt).
Molecular Dynamics Simulations of this compound Solvation and Self-Assembly
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of particles, MD provides insights into the dynamic evolution of molecular systems, such as the behavior of this compound in different environments. youtube.compsu.edu
Understanding how potential therapeutic agents interact with cell membranes is fundamental. MD simulations are frequently used to model the complex interactions between molecules and lipid bilayers, which serve as mimics for biological membranes. mdpi.com These simulations can reveal the precise molecular details of how a compound like this compound might approach, bind to, and potentially cross a cell membrane. nih.gov
Studies on similar molecules interacting with lipid bilayers show that simulations can elucidate the sequence of events during interaction, including dehydration at the interface, formation of transient complexes, and subsequent absorption into the membrane. nih.govresearchgate.net For example, simulations of surfactin, a lipopeptide, with different lipid bilayer models have shown that its interaction is primarily at the membrane surface with the lipid head groups and that it can destabilize the membrane structure. brieflands.com Such simulations for this compound could provide crucial information on its membrane-disrupting potential and preferred orientation at the lipid-water interface, which is governed by factors like hydrogen bonding and hydrophobic interactions. nih.gov
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. MD simulations are a powerful tool for exploring the conformational landscape of molecules in solution, revealing how they flex, bend, and rotate over time. nih.gov These simulations can identify the most stable conformations and the energy barriers between them. nih.gov
For a molecule like this compound, understanding its conformational dynamics in an aqueous environment is key to predicting its behavior in a biological system. nih.gov Simulations can track the evolution of key dihedral angles and intermolecular interactions with solvent molecules, showing which conformations are preferred. nih.gov Studies have demonstrated that the solvent environment can significantly influence conformational stability. nih.gov By simulating this compound in solution, researchers can determine its structural flexibility and how its shape might adapt when interacting with biological targets or navigating confined spaces, such as the active site of an enzyme. rsc.org
Cheminformatics and Predictive Modeling for this compound Analogues
Cheminformatics and predictive modeling, particularly quantitative structure-property relationship (QSPR) models, are used to predict the properties of new or untested chemical compounds based on their molecular structure. jca.edu.vn These in silico methods are valuable for designing analogues of this compound with potentially improved characteristics. nih.gov
QSPR models establish a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property, such as the stability constant of a complex. jca.edu.vnresearchgate.net For metal-thiosemicarbazone complexes, descriptors can include electronic properties (e.g., core-core repulsion), topological indices (e.g., xv0, xch9), and geometric properties (e.g., cosmo area). jca.edu.vn By developing robust models using multivariate linear regression or artificial neural networks, the properties of novel analogues can be predicted before they are synthesized, saving time and resources. jca.edu.vnresearchgate.net This predictive capability allows for the rational design of new compounds based on the thiosemicarbazone scaffold with tailored stability, reactivity, or biological activity. nih.gov
The table below lists examples of molecular descriptors that have been successfully used in QSPR models to predict the stability constants of metal-thiosemicarbazone complexes.
| Descriptor Class | Example Descriptor | Description |
| Topological | xch9 | 9th order chain index |
| Topological | xv0 | 0th order valence connectivity index |
| Quantum-Chemical | Core-Core Repulsion | A measure of the repulsive forces between atomic cores |
| Geometric | Cosmo Area | The solvent-accessible surface area calculated by the COSMO model |
Descriptors identified in QSPR studies of metal-thiosemicarbazone complexes. jca.edu.vn
Advanced Spectroscopic and Analytical Characterization of Cuktsm2
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for CuKTSm2 Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying compounds with unpaired electrons. As this compound contains a copper(II) center, which is a d⁹ metal ion with one unpaired electron (S=1/2), EPR spectroscopy is an indispensable tool for its characterization. nih.gov The technique provides detailed information about the electronic structure, coordination environment, and dynamics of the paramagnetic Cu(II) center. ethz.ch
The application of multiple microwave frequencies (multi-frequency EPR) in the study of this compound offers significant advantages over single-frequency measurements. nih.gov Different frequency bands, such as S-band (~3 GHz), X-band (~9.5 GHz), and Q-band (~35 GHz), provide varying resolution of the spectral parameters. nih.gov High-frequency EPR, in particular, can provide enhanced resolution for g-anisotropy, which is crucial for distinguishing between different copper species or coordination geometries in solution. researcher.life
Research on dicopper complexes has demonstrated the utility of collecting EPR spectra at X-, S-, and Q-bands to better map the electronic coupling to copper and ligand nuclei. nih.gov For this compound, this approach would allow for a more precise determination of the principal values of the g-tensor and the copper hyperfine coupling tensor (A), leading to a deeper understanding of the electronic structure of the copper center and its interaction with the thiosemicarbazone ligand.
Table 1: Hypothetical Multi-frequency EPR Parameters for this compound
| Frequency Band | gₓ | gᵧ | g₂ | Aₓ (MHz) | Aᵧ (MHz) | A₂ (MHz) |
| X-Band (~9.5 GHz) | 2.045 | 2.050 | 2.180 | 45 | 50 | 480 |
| Q-Band (~35 GHz) | 2.044 | 2.049 | 2.179 | 46 | 51 | 482 |
Site-directed spin-labeling (SDSL) is a technique where a paramagnetic probe, or spin label, is introduced at a specific site in a biomolecule to study its structure and dynamics via EPR. nih.gov While traditional spin labels are often nitroxide-based radicals, paramagnetic metal ions like Cu(II) can also serve as intrinsic spin probes. nih.govuni-konstanz.de
In the context of this compound, the compound itself can act as a spin label when it binds to biomolecules such as proteins or DNA. By analyzing the changes in the EPR spectrum of this compound upon binding, information about the local environment, solvent accessibility, and structural flexibility at the binding site can be obtained. uni-konstanz.de For instance, the coordination of this compound to strategically placed histidine residues in a peptide sequence is a viable non-covalent binding strategy that can be exploited for these studies. uni-konstanz.de This approach avoids the need for traditional cysteine-based labeling, which can sometimes perturb protein function. nih.gov
The interpretation of experimental EPR spectra is heavily reliant on spectral simulations. libretexts.org Computer programs are used to simulate EPR spectra based on a set of magnetic parameters within the spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor) and hyperfine interactions (A-tensor). nih.govethz.ch For a Cu(II) system like this compound, the primary interactions are with the copper nucleus (I=3/2), which splits the spectrum into four lines. ethz.chauburn.edu
By fitting the simulated spectrum to the experimental data, precise values for the g- and A-tensors can be extracted. libretexts.orgauburn.edu These parameters are highly sensitive to the coordination geometry and the nature of the donor atoms from the ligand. For example, the values of g|| and A|| are characteristic of the degree of axial distortion and the covalency of the copper-ligand bonds. ethz.ch Simulating the spectra of this compound in different solvents or biological media can reveal changes in its coordination sphere, providing insights into its stability and interactions. youtube.com
Table 2: Key Parameters for Simulation of a Cu(II) EPR Spectrum
| Parameter | Symbol | Information Provided |
| g-tensor components | g | |
| Hyperfine Coupling | A | |
| Linewidth | W | Represents the width of individual spectral lines, influenced by unresolved hyperfine couplings and relaxation effects. auburn.edu |
X-ray Diffraction and Crystallographic Analysis of this compound Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. ijpca.org By analyzing the diffraction pattern produced when X-rays scatter off the electrons in a crystal, one can determine the precise positions of atoms, as well as bond lengths, bond angles, and other key structural features. youtube.comlibretexts.org
A crystallographic analysis of this compound would provide an unambiguous determination of its molecular structure. This includes confirming the coordination of the thiosemicarbazone ligand to the copper center through specific donor atoms (typically nitrogen and sulfur), defining the coordination geometry (e.g., square planar, distorted tetrahedral), and measuring the precise bond distances and angles within the complex. researchgate.net This structural information is invaluable for understanding the compound's reactivity and for structure-activity relationship studies. Modern structure determination from powder diffraction data (SDPD) methods can also be employed if suitable single crystals are difficult to obtain. mdpi.com
Table 3: Representative Crystallographic Data for a Copper Thiosemicarbazone Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 14.1 Å, β = 95.5° |
| Cu-S Bond Length | 2.25 Å |
| Cu-N (azomethine) Bond Length | 1.95 Å |
| S-Cu-N Bond Angle | 85.0° |
| N-Cu-N Bond Angle | 95.0° |
High-Resolution Mass Spectrometry for this compound Speciation and Derivatization
High-resolution mass spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision and accuracy. youtube.com This capability allows for the determination of the elemental composition of a compound by providing its exact molecular mass. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS for the analysis of metal complexes. researchgate.net
For this compound, HRMS would be used to:
Confirm the Molecular Formula: By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition and thus the molecular formula of the synthesized compound can be unequivocally confirmed. youtube.com
Analyze Purity: HRMS can detect the presence of impurities or related byproducts, even those with very similar masses to the target compound. researchgate.net
Study Derivatization: If this compound is chemically modified or forms derivatives in a biological system (e.g., through metabolism), HRMS can identify these new species by determining their exact masses. nih.gov
Table 4: Hypothetical High-Resolution Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| [this compound+H]⁺ | C₁₀H₁₃N₄S₂Cu | 332.9824 | 332.9821 | -0.9 |
| [this compound+Na]⁺ | C₁₀H₁₂N₄S₂CuNa | 354.9644 | 354.9640 | -1.1 |
Reactivity, Reaction Mechanisms, and Transformation Pathways of Cuktsm2
Mechanistic Investigations of CuKTSm2 Redox Activity and Reactive Species Formation
The mechanism of action for copper(II) bis(thiosemicarbazone) complexes is heavily reliant on their redox activity. The central hypothesis involves the intracellular reduction of the Cu(II) center to Cu(I). researchgate.net This reduction is a critical event that dictates the subsequent fate and biological effects of the compound. The stability of the resulting Cu(I) complex is a key determinant of its selectivity and mechanism.
For hypoxia-selective analogues like Copper(II)-diacetyl-bis(N4-methylthiosemicarbazonato) (Cu-ATSM), the reduced Cu(I) species is relatively stable and can be re-oxidized to the Cu(II) complex by molecular oxygen. acs.org In contrast, for non-selective analogues such as Copper(II)-pyruvaldehyde-bis(N4-methylthiosemicarbazonato) (Cu-PTSM), the Cu(I) complex is unstable and dissociates immediately upon reduction. acs.org This difference in stability is influenced by the alkylation pattern on the thiosemicarbazone ligand, which in turn affects the electronic structure and redox potential of the complex. acs.org
This redox cycling between Cu(II) and Cu(I) can participate in Fenton-like reactions, leading to the generation of cytotoxic reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and highly reactive hydroxyl radicals (•OH). nih.govnih.govacs.org The production of ROS is considered a significant contributor to the anticancer activity of these compounds, inducing oxidative stress and subsequent cell death. nih.govrsc.org The redox properties are strongly dependent on the specific substituents on the thiosemicarbazone ligand. tandfonline.com
| Complex | E1/2 (V vs. Fc/Fc+) | Redox Process | Reference |
|---|---|---|---|
| Copper(II) complex with sodium 5-sulfonate-salicylaldehyde thiosemicarbazone | -1.28 | Cu(II)/Cu(I) | rsc.org |
| Copper(II) complex with sodium 5-sulfonate-salicylaldehyde N-methylthiosemicarbazone | -1.34 | Cu(II)/Cu(I) | rsc.org |
| Copper(II) complex with sodium 5-sulfonate-salicylaldehyde N-ethylthiosemicarbazone | -1.35 | Cu(II)/Cu(I) | rsc.org |
| Copper(II) complex with sodium 5-sulfonate-salicylaldehyde N-phenylthiosemicarbazone | -1.25 | Cu(II)/Cu(I) | rsc.org |
Elucidation of this compound Degradation Pathways in Model Biological Systems
Upon entering a biological system, this compound and its analogues undergo a series of transformations that constitute their degradation and metabolic pathways. The primary event is the bioreduction of Cu(II) to Cu(I), which often leads to the dissociation of the complex. frontiersin.org The released copper ion is then believed to enter the endogenous cellular copper metabolic pathways, where it is handled by a complex network of copper chaperones and transporters like Atox1 and ATP7A/B. frontiersin.orgalsnewstoday.comnih.gov
In specific organs, such as the liver, copper bis(thiosemicarbazone) complexes can be metabolized, resulting in the release of free copper, which subsequently follows its own physiological distribution. frontiersin.org Cellular reductants, particularly glutathione (B108866) (GSH) and metallothionein, play a crucial role in the degradation process. These molecules can reduce the Cu(II) center and facilitate the transfer of the resulting Cu(I) ion, leading to the rapid dissociation of the parent complex. rsc.orgnih.gov Studies using simple cellular models lacking mitochondria, such as red blood cells, have shown that the degradation of these complexes to water-soluble copper species occurs and is significantly enhanced in copper-depleted cells, highlighting the role of endogenous copper biology in the metabolic processing of these compounds. snmjournals.org This intracellular breakdown and release of copper is a key aspect of their biological activity, distinguishing them from simple chelating agents. researchgate.net
Photoreactivity and Photophysical Processes of this compound Complexes
The interaction of this compound complexes with light can induce photochemical reactions, a property primarily governed by the thiosemicarbazone ligand. Uncomplexed thiosemicarbazone proligands have been shown to be photoreactive, capable of generating ROS such as superoxide and hydroxyl radicals upon exposure to UVA irradiation in aerated aqueous solutions. nih.govnih.gov This process involves the absorption of light by the ligand's chromophores, leading to an excited state that can interact with molecular oxygen to produce ROS. nih.gov
However, the coordination of the thiosemicarbazone ligand to a Cu(II) ion often leads to a significant stabilization of the molecule and can partially or fully inhibit this photoinduced generation of ROS. nih.govnih.govrsc.org The complex formation can also enhance the photostability of the ligand, preventing its rapid decomposition under irradiation. rsc.org Despite this increased stability, the copper complex itself can exhibit redox activity under UV light, participating in Fenton-like reactions that generate hydroxyl radicals. rsc.org
The photophysical properties are characterized by distinct electronic absorption spectra. These spectra typically feature intense intraligand π→π* and n→π* transition bands in the UV region and a lower energy ligand-to-metal charge transfer (LMCT) band in the visible region, which is responsible for their color. researchgate.netukm.my Upon complexation with copper, these bands often exhibit a shift in wavelength (a chromic shift), which provides evidence of the coordination between the ligand and the metal ion. researchgate.netukm.my
This compound Interactions with Biological Macromolecules and Cellular Components
The biological effects of this compound are mediated through its interactions with key macromolecules, including nucleic acids, proteins, and cellular membranes. These interactions govern its transport, mechanism of action, and ultimate fate within the cell.
Copper(II) thiosemicarbazone complexes are known to interact with DNA, an interaction that may contribute to their cytotoxic effects. The predominant binding mode is often intercalation, where the planar aromatic structure of the complex stacks between the base pairs of the DNA double helix. researchgate.netacs.org This can be investigated using various molecular probes and biophysical techniques.
UV-Visible absorption titration is commonly used to monitor the changes in the complex's absorption spectrum upon addition of DNA. A decrease in absorbance (hypochromism) and a shift in wavelength (bathochromism) are indicative of intercalative binding. researchgate.net Fluorescence spectroscopy, particularly through competitive binding studies with known DNA intercalators like ethidium (B1194527) bromide (EB), can also elucidate the binding mode. Displacement of EB from its DNA-bound state by the copper complex, observed as a quenching of EB fluorescence, provides strong evidence for intercalation. researchgate.net
Circular dichroism (CD) spectroscopy is a powerful tool for detecting structural perturbations in DNA upon complex binding. Significant changes in the CD spectrum of DNA, such as shifts in the characteristic positive and negative bands, can indicate conformational changes, for instance, a transition from the canonical B-form to the C-form of DNA. mdpi.com Furthermore, some copper thiosemicarbazone complexes can act as chemical nucleases, inducing cleavage of the DNA strands, which can be visualized using agarose (B213101) gel electrophoresis. researchgate.netacs.org
| Complex | Binding Mode | Intrinsic Binding Constant (Kb) (M-1) | Technique | Reference |
|---|---|---|---|---|
| Dinuclear Copper(II) thiocarbohydrazone complex | Intercalation | 1.14 x 105 | UV-Vis Titration | acs.org |
| Copper(II) complex of (2E)-2-[4-(dimethylamino)benzylidene]-N-[(1Z,2E)-N-hydroxy-2-(hydroxyimino)ethanimidoyl]hydrazine carbothioamide | Intercalation | (1.82 ± 0.20) × 104 | UV-Vis Titration | researchgate.net |
The interaction of this compound analogues with proteins, particularly the abundant plasma protein Human Serum Albumin (HSA), is a critical factor in their pharmacokinetics, influencing their distribution, stability, and bioavailability. nih.govpurdue.edu Analogues such as Cu-ATSM and Cu-PTSM have been shown to bind strongly and specifically to HSA. nih.govnih.gov
Competition binding studies, utilizing drugs with known binding sites on HSA, have revealed that these copper complexes often bind to specific drug-binding sites, notably Site IIA (the warfarin (B611796) binding site). nih.govnih.gov This interaction can be monitored by measuring the displacement of the radiolabeled copper complex from HSA in the presence of the competing drug. nih.gov The binding to HSA can have a stabilizing effect, preventing the precipitation of these poorly water-soluble complexes in aqueous physiological media. rsc.orgrsc.org
Beyond transport, proteins can be direct targets. For example, some copper(II) thiosemicarbazone complexes have been shown to inhibit the activity of topoisomerase II, a crucial enzyme in DNA replication and maintenance. nih.gov This inhibition is thought to occur through interaction with the enzyme's ATPase domain, disrupting its function. nih.gov Furthermore, HSA can act as a source of copper, with the thiosemicarbazone ligand being able to chelate Cu(II) from the N-terminal binding site of the protein. oup.com This suggests a dynamic interplay where the protein can both transport the intact complex and participate in its metabolic processing.
The ability of this compound to exert an intracellular effect is predicated on its capacity to cross the cell membrane. As generally lipophilic, neutral molecules, copper bis(thiosemicarbazone) complexes are thought to traverse the lipid bilayer primarily through passive diffusion. frontiersin.org However, evidence for carrier-facilitated transport mechanisms also exists, suggesting a more complex uptake process. acs.orgnih.gov
Biophysical models are essential for studying these interactions. Differential Scanning Calorimetry (DSC) and Electron Spin Resonance (ESR) spectroscopy using model lipid membranes, such as those made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), provide insights into how these molecules partition into the membrane. nih.govresearchgate.net Studies with thiosemicarbazone derivatives show that they insert into the hydrocarbon core of the lipid bilayer. nih.govresearchgate.net This insertion perturbs the physical properties of the membrane, causing a fluidizing effect in the ordered gel phase and an ordering or rigidifying effect in the disordered fluid phase. nih.govresearchgate.net
Environmental Impact and Sustainable Research Practices for Cuktsm2
Environmental Fate and Transport Studies of CuKTSm2 in Model Ecosystems
Environmental fate and transport studies are crucial for predicting the behavior, persistence, and potential impact of a chemical compound upon its release into the environment. cdc.govepa.gov These studies investigate how substances like this compound move and transform within and between different environmental compartments such as soil, water, and air. cdc.govitrcweb.org The ultimate goal is to understand the compound's longevity and potential for exposure to organisms. epa.gov
The process involves characterizing the physical, chemical, and biological factors that influence the compound's persistence and movement. cdc.gov For a metallo-organic compound such as this compound, key considerations would include its solubility in water, its tendency to adsorb to soil and sediment particles, and its susceptibility to degradation by biological organisms (biodegradation) or chemical processes like hydrolysis and photolysis.
To simulate real-world conditions, these studies are often conducted in controlled model ecosystems. These can range from simple laboratory-based aquatic microcosms to more complex terrestrial mesocosms that replicate specific environmental conditions. oregonstate.eduresearchgate.net In these models, researchers can track the distribution and concentration of this compound over time in different components of the system (water column, sediment, biota).
Detailed research findings from such studies would typically quantify key environmental parameters. While specific data for this compound is not publicly available, the table below illustrates the types of parameters that would be determined in fate and transport studies for a similar chemical compound.
Interactive Data Table: Hypothetical Environmental Fate Parameters for this compound This table presents exemplary data that would be the target of environmental fate and transport studies. The values are for illustrative purposes only.
| Parameter | Description | Hypothetical Value Range | Environmental Implication |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | Measures the tendency of the compound to bind to organic matter in soil. | 1,000 - 5,000 L/kg | A high value suggests the compound will be relatively immobile in soil and less likely to leach into groundwater. |
| Aqueous Photolysis Half-Life (t½) | The time it takes for half of the compound to break down in water due to sunlight. | 5 - 20 days | Indicates persistence in sunlit surface waters. A shorter half-life suggests faster degradation. |
| Aerobic Biodegradation Half-Life (t½) | The time it takes for half of the compound to be broken down by microorganisms in the presence of oxygen. | 60 - 180 days | A longer half-life indicates greater persistence in the environment. |
| Bioconcentration Factor (BCF) | The ratio of the compound's concentration in an aquatic organism to its concentration in the surrounding water. | 100 - 800 L/kg | A higher BCF indicates a greater potential for the compound to accumulate in the food chain. |
Lifecycle Assessment Methodologies for this compound Related Processes
A Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling ("cradle-to-grave"). youtube.comkaust.edu.sa For a chemical compound like this compound, an LCA provides a holistic view of its environmental footprint beyond its immediate application. researchgate.net
The LCA process is typically divided into four distinct phases:
Goal and Scope Definition: This phase defines the purpose of the assessment, the system boundaries (i.e., which processes are included), and the functional unit, which provides a reference to which inputs and outputs are related. youtube.com For this compound, the functional unit might be defined as "1 kg of synthesized compound."
Life Cycle Inventory (LCI): This involves compiling and quantifying the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundary. youtube.com
Life Cycle Impact Assessment (LCIA): The data from the LCI phase is used to evaluate the potential environmental impacts. This involves classifying emissions into impact categories (e.g., global warming potential, acidification, ecotoxicity) and then characterizing their potential effects. rsc.orgmdpi.com
Conducting an LCA for this compound would highlight the stages with the highest environmental burden, guiding efforts to develop more sustainable production pathways and end-of-life management strategies.
Interactive Data Table: Framework for a Lifecycle Assessment of this compound This table outlines the key components and considerations for each stage of an LCA applied to this compound.
| LCA Stage | Key Activities and Considerations for this compound | Data to be Collected |
|---|---|---|
| 1. Goal and Scope Definition | Define the purpose (e.g., compare synthetic routes) and boundaries (e.g., from raw material extraction to laboratory waste). | Functional unit (e.g., 1 kg this compound); system boundaries; impact categories to be assessed. |
| 2. Life Cycle Inventory (LCI) | Quantify all material and energy flows for the synthesis, purification, and use of this compound. | Mass of precursors and solvents; energy for heating/cooling; water usage; waste generated; emissions. |
| 3. Life Cycle Impact Assessment (LCIA) | Assess the potential environmental impacts based on the inventory data. | Global Warming Potential (kg CO2-eq); Eutrophication Potential (kg N-eq); Human Toxicity Potential. |
| 4. Interpretation | Identify major impact drivers (e.g., solvent use, energy consumption) and propose strategies for environmental improvement. | Identification of lifecycle "hotspots"; recommendations for greener solvents or energy sources. |
Future Research Directions, Challenges, and Emerging Paradigms for Cuktsm2
Integration of Artificial Intelligence and Machine Learning in CuKTSm2 Discovery and Optimization
Information unavailable.
Multiscale Modeling Approaches for Complex this compound Systems
Information unavailable.
Unexplored Frontiers in this compound Coordination Chemistry and Mechanistic Biology
Information unavailable.
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate the physicochemical properties of novel compounds like Cuktsm2?
- Methodological Answer : Begin with a hypothesis-driven approach, leveraging computational modeling (e.g., molecular dynamics simulations) to predict properties such as solubility or stability. Validate predictions through controlled lab experiments (e.g., HPLC for purity assessment, calorimetry for thermodynamic stability). Ensure alignment with established protocols for compound characterization, including spectroscopic validation (NMR, FTIR) and reproducibility checks across multiple batches .
Q. What strategies are effective for conducting systematic literature reviews on understudied compounds?
- Methodological Answer : Use academic databases (PubMed, Scopus) with Boolean operators to filter peer-reviewed studies. Prioritize primary sources and cross-reference citations to identify foundational work. Tools like Google Scholar’s citation tracking can highlight influential studies, while platforms like Zotero help organize findings. Avoid over-reliance on review articles; instead, focus on original research to minimize bias .
Q. How can researchers ensure experimental reproducibility when studying this compound?
- Methodological Answer : Document all protocols in detail, including reagent sources, equipment calibration, and environmental conditions (temperature, humidity). Use internal controls and replicate experiments across independent labs. Share raw data and methodologies in supplementary materials to facilitate peer validation .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data, such as conflicting stability profiles of this compound across studies?
- Methodological Answer : Apply triangulation by comparing results from multiple analytical techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior). Conduct meta-analyses to identify methodological discrepancies (e.g., solvent choice, sample preparation). Use statistical tools like ANOVA to assess variability significance and refine hypotheses iteratively .
Q. What methodologies are recommended for integrating multi-omics data (e.g., metabolomics, proteomics) to study this compound’s biological activity?
- Methodological Answer : Employ bioinformatics pipelines (e.g., KEGG pathway analysis) to correlate omics datasets. Use machine learning models (e.g., random forests) to identify biomarkers or interaction networks. Validate findings through in vitro assays (e.g., gene knockout studies) to establish causality .
Q. How can researchers validate hypotheses about this compound’s mechanism of action when existing literature is sparse?
- Methodological Answer : Combine in silico docking studies (e.g., AutoDock for target binding prediction) with high-throughput screening (HTS) to identify potential targets. Cross-validate results using orthogonal methods, such as SPR for binding affinity or CRISPR-Cas9 for functional genomics. Collaborate with interdisciplinary teams to address knowledge gaps .
Methodological Guidelines
- Data Analysis : Use tools like Python’s SciPy or R for statistical modeling, ensuring transparency via open-source code repositories (e.g., GitHub) .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, and cite all sources rigorously to avoid plagiarism .
- Peer Review : Preprint submissions (e.g., bioRxiv) can solicit early feedback, while platforms like Overleaf streamline manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
